molecular formula C17H18ClNO B291035 N-(2-sec-butylphenyl)-4-chlorobenzamide

N-(2-sec-butylphenyl)-4-chlorobenzamide

Cat. No.: B291035
M. Wt: 287.8 g/mol
InChI Key: QJJABKFHHYOXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-Butylphenyl)-4-chlorobenzamide (CAS: 7465-71-6) is a benzamide derivative characterized by a 4-chlorobenzoyl group linked to a 2-sec-butylphenylamine moiety. Its molecular formula is C₁₇H₁₈ClNO, with a molecular weight of 287.78 g/mol (calculated). The compound is also known by synonyms such as N-(sec-butyl)-4-chlorobenzamide and NSC 404949 .

Properties

Molecular Formula

C17H18ClNO

Molecular Weight

287.8 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)-4-chlorobenzamide

InChI

InChI=1S/C17H18ClNO/c1-3-12(2)15-6-4-5-7-16(15)19-17(20)13-8-10-14(18)11-9-13/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

QJJABKFHHYOXSP-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, synthetic, and functional differences between N-(2-sec-butylphenyl)-4-chlorobenzamide and analogous benzamide derivatives:

Compound Name Substituents Molecular Weight (g/mol) Melting Point (°C) Yield (%) Reported Bioactivity Key Structural Differences References
This compound 4-Cl, 2-sec-butylphenyl 287.78 Not reported Not reported Not reported Bulky sec-butyl group on phenyl ring
N-(5-Allyl-2-hydroxy-3-methoxyphenyl)-4-chlorobenzamide (4b) 4-Cl, 5-allyl, 2-OH, 3-OCH₃ 331.78 64 (pink crystals) 64 Not reported Allyl, hydroxy, and methoxy substituents
N-(Benzo[d]thiazol-2-yl)-4-chlorobenzamide (1.2e) 4-Cl, benzo[d]thiazole ring 289.01 202–212 Not reported Not reported Heterocyclic benzo[d]thiazole group
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-Cl, 4-phenylthiazole ring 314.80 Not reported Not reported Anti-inflammatory (carrageenan assay) Thiazole ring with phenyl substitution
N-((4,6-Bis(2,2,2-Trifluoroethoxy)pyrimidin-2-yl)carbamoyl)-4-chlorobenzamide (5) 4-Cl, pyrimidine with trifluoroethoxy groups 523.73 162–163 94 Insecticidal, antifungal Pyrimidine core with trifluoroethoxy groups
N-(3-Amino-2-methylphenyl)-4-chlorobenzamide 4-Cl, 3-NH₂, 2-CH₃ 260.72 Not reported Not reported Not reported Amino and methyl substituents on phenyl ring

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